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molecular formula C14H18BrNO3 B3004829 Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate CAS No. 960402-39-5

Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate

Cat. No. B3004829
M. Wt: 328.206
InChI Key: NBSUQHNPRXCCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08263772B2

Procedure details

Add dropwise potassium tert-butoxide in THF (34.6 mL, 34.6 mmol) to a solution of p-bromofluorobenzene (6.1 g, 34.6 mmol) in THF (144 mL) and 3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester (5.0 g, 28.9 mmol) at RT. Heat the mixture at 70° C. overnight. Cool the mixture to RT, quench with water, dilute with Et2O, and wash once with saturated NH4Cl. Back extract the aqueous with Et2O, dry the combined organics over Na2SO4, filter, and concentrate. Purify the crude material by flash chromatography, eluting with 25% EtOAc/hexane to give 4.4 g (46%) of the title compound. LC-MS/ES m/z (81Br) 274 [M−tertBu+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
144 mL
Type
solvent
Reaction Step One
Name
Quantity
34.6 mL
Type
solvent
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11](F)=[CH:10][CH:9]=1.[C:15]([O:19][C:20]([N:22]1[CH2:25][CH:24]([OH:26])[CH2:23]1)=[O:21])([CH3:18])([CH3:17])[CH3:16]>C1COCC1>[C:15]([O:19][C:20]([N:22]1[CH2:25][CH:24]([O:26][C:11]2[CH:12]=[CH:13][C:8]([Br:7])=[CH:9][CH:10]=2)[CH2:23]1)=[O:21])([CH3:18])([CH3:16])[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
6.1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)O
Name
Quantity
144 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
34.6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to RT
CUSTOM
Type
CUSTOM
Details
quench with water
ADDITION
Type
ADDITION
Details
dilute with Et2O
WASH
Type
WASH
Details
wash once with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
Back extract the aqueous with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined organics over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the crude material by flash chromatography
WASH
Type
WASH
Details
eluting with 25% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)OC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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